molecular formula C30H24N2O B11051613 (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one

(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one

Cat. No. B11051613
M. Wt: 428.5 g/mol
InChI Key: PPRCXVMOILONQV-SZXQPVLSSA-N
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Description

(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features an indole moiety, a phenyl group, and a conjugated enone system, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-phenyl-1H-indole-4-amine with benzaldehyde derivatives under basic conditions to form the intermediate Schiff base. This intermediate is then subjected to a Claisen-Schmidt condensation with acetophenone derivatives to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the enone system to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The conjugated enone system can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. These interactions can result in the modulation of cellular processes, including signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-aminophenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the indole moiety.

    (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one: Contains an indole moiety but differs in the position of the substituents.

    (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Contains a methoxy group instead of the amino group.

Uniqueness

(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one is unique due to its combination of an indole moiety, a phenyl group, and a conjugated enone system. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

properties

Molecular Formula

C30H24N2O

Molecular Weight

428.5 g/mol

IUPAC Name

(E)-3-[(1-methyl-2-phenylindol-4-yl)amino]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C30H24N2O/c1-32-28-19-11-18-26(25(28)20-29(32)23-14-7-3-8-15-23)31-27(22-12-5-2-6-13-22)21-30(33)24-16-9-4-10-17-24/h2-21,31H,1H3/b27-21+

InChI Key

PPRCXVMOILONQV-SZXQPVLSSA-N

Isomeric SMILES

CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)N/C(=C/C(=O)C4=CC=CC=C4)/C5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)NC(=CC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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